molecular formula C27H19BrN2O3 B11093321 3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11093321
M. Wt: 499.4 g/mol
InChI Key: ROYJQLKWYQUYDC-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a furan-2-ylcarbonyl group, and a diphenyl-dihydro-pyrrolone core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one typically involves a multi-step process:

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring and the pyrrolone core can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, it can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
  • 3-[(4-methylphenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

Compared to its analogs, 3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can enhance the compound’s ability to participate in halogen bonding, a type of non-covalent interaction that can be crucial in biological systems.

Properties

Molecular Formula

C27H19BrN2O3

Molecular Weight

499.4 g/mol

IUPAC Name

4-(4-bromoanilino)-3-(furan-2-carbonyl)-1,2-diphenyl-2H-pyrrol-5-one

InChI

InChI=1S/C27H19BrN2O3/c28-19-13-15-20(16-14-19)29-24-23(26(31)22-12-7-17-33-22)25(18-8-3-1-4-9-18)30(27(24)32)21-10-5-2-6-11-21/h1-17,25,29H

InChI Key

ROYJQLKWYQUYDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)NC4=CC=C(C=C4)Br)C(=O)C5=CC=CO5

Origin of Product

United States

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